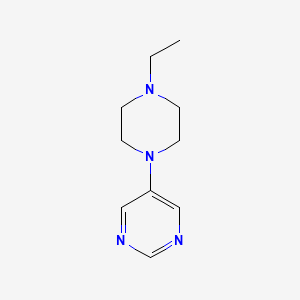

5-(4-Ethylpiperazin-1-yl)pyrimidine

Description

5-(4-Ethylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 4-ethylpiperazine moiety. This structure combines the electron-deficient pyrimidine ring with a flexible piperazine group, enabling diverse interactions in biological systems.

The compound and its derivatives are frequently explored in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug discovery. For instance, derivatives like YPC-21817 () incorporate this moiety into imidazo[1,2-b]pyridazine-thiazolidinedione scaffolds, demonstrating its versatility in targeting enzymes such as Pan-Pim kinases .

Properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-13-3-5-14(6-4-13)10-7-11-9-12-8-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCSBMRTYDMQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80711506 | |

| Record name | 5-(4-Ethylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894853-96-4 | |

| Record name | 5-(4-Ethylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4-Ethylpiperazin-1-yl)pyrimidine is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

5-(4-Ethylpiperazin-1-yl)pyrimidine features a pyrimidine ring substituted with a 4-ethylpiperazine group. The presence of the piperazine moiety enhances its interaction with biological targets, potentially influencing its pharmacological properties.

1. Antitumor Activity

Pyrimidine derivatives, including those with piperazine substituents, have been studied for their antitumor properties. Research indicates that compounds similar to 5-(4-Ethylpiperazin-1-yl)pyrimidine can act as kinase inhibitors, which are critical in cancer cell proliferation. For instance, certain derivatives have shown anti-proliferative effects by targeting specific kinases involved in tumor growth .

2. Adenosine Receptor Antagonism

Another promising area of research involves the antagonism of adenosine receptors, particularly A2A receptors. Compounds containing piperazine rings have been shown to exhibit significant binding affinity and selectivity as A2A receptor antagonists. This mechanism is being explored for potential applications in treating neurodegenerative disorders and preventing tumor immune evasion .

3. Antimicrobial and Anti-inflammatory Properties

Pyrimidines have also demonstrated antimicrobial and anti-inflammatory activities. Various studies have reported that modifications to the pyrimidine structure can enhance these properties, making them suitable candidates for developing new therapeutic agents against infections and inflammatory diseases .

Case Studies

-

Aurora Kinase Inhibition

A study focused on pyrimidine-based compounds revealed that certain derivatives exhibit potent inhibition of Aurora kinases, which are implicated in various cancers. The structural modifications of these compounds significantly influenced their efficacy . -

Pyrimidine Derivatives in Neurodegenerative Diseases

Research on piperazine-containing pyrimidines has shown promise in treating conditions like Parkinson's and Alzheimer's diseases through their action as A2A receptor antagonists. These compounds may offer neuroprotective effects while also mitigating tumor development .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | Structure | Contains a methyl group affecting lipophilicity |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Structure | Lacks the ethyl group influencing pharmacokinetics |

| 5-Bromo-2-(1-piperidinyl)pyrimidine | Structure | Features a piperidine ring; may exhibit different activities |

This table highlights the diversity within pyrimidine derivatives and their potential for tailored biological activity based on structural modifications.

Scientific Research Applications

Medicinal Chemistry

5-(4-Ethylpiperazin-1-yl)pyrimidine serves as a versatile scaffold in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable component in drug design.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives, including those containing the 5-(4-Ethylpiperazin-1-yl) moiety, in anticancer therapies. For instance, research has demonstrated that certain pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, such as 4T1 and HepG2 cells. The incorporation of the 4-ethylpiperazine group has been shown to maintain or enhance this activity compared to other substituents .

Antimicrobial Properties

Pyrimidines have also been investigated for their antimicrobial properties. Compounds derived from 5-(4-Ethylpiperazin-1-yl)pyrimidine have shown efficacy against a range of bacterial strains, including MRSA and VRE. The mechanism often involves targeting bacterial DNA gyrase, which is crucial for DNA replication and transcription .

Neuropharmacology

The compound is being explored for its potential as an A2A adenosine receptor antagonist, which could be beneficial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Research indicates that derivatives of 5-(4-Ethylpiperazin-1-yl)pyrimidine can act as selective inverse agonists at these receptors, potentially offering new therapeutic avenues for managing these conditions .

Synthetic Applications

5-(4-Ethylpiperazin-1-yl)pyrimidine is utilized as a building block in the synthesis of more complex molecules. Its heterobifunctional nature allows it to participate in various coupling reactions, making it useful in creating crosslinkers and other functionalized compounds for research and therapeutic purposes .

Case Study: Anticancer Compounds

In a study focused on synthesizing new anticancer agents, researchers created a series of pyrimidine derivatives incorporating the 5-(4-Ethylpiperazin-1-yl) group. These compounds were tested against several cancer cell lines, revealing IC50 values that indicate potent antiproliferative effects. For example, one derivative showed an IC50 value of 0.23 μM against MCF-7 cells, demonstrating its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another investigation into the antimicrobial properties of pyrimidine derivatives highlighted the effectiveness of compounds containing the 5-(4-Ethylpiperazin-1-yl) moiety against fungal infections like Candida albicans. Some derivatives exhibited antifungal activity comparable to established treatments like Amphotericin B .

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Pathway

The most common synthesis route involves SNAr (nucleophilic aromatic substitution) . Pyrimidine derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) at position 5 enhance reactivity .

Reaction Mechanism :

-

Activation : Halogenation at position 5 (e.g., 5-bromopyrimidine) generates an electrophilic center.

-

Coupling : The piperazine nucleophile (4-ethylpiperazine) displaces the halide under basic conditions (e.g., K2CO3 in DMF).

Example Reaction :

Cross-Coupling Alternatives

For challenging substitutions, palladium-catalyzed C–N coupling is employed .

Suzuki-Miyaura Coupling :

-

Reagents : Pd(OAc)2, aryl boronic acid, Et3N.

-

Advantage : Enables coupling with aryl halides under mild conditions .

Structural and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C10H15N5 |

| Molecular Weight | 211.26 g/mol |

| 1H NMR (DMSO-d6) | δ 1.2–1.5 (CH2), 2.5 (CH3), 3.1–3.7 (piperazine CH2), 7.8–8.2 (aromatic H) |

| 13C NMR (DMSO-d6) | δ 45.6 (CH2), 49.8 (CH3), 150–160 (aromatic C) |

Biological Significance

Pyrimidine-piperazine hybrids show promise as kinase inhibitors and anticancer agents . The 4-ethylpiperazine group enhances solubility and target binding affinity, as demonstrated in CDK4/6 inhibition studies .

Challenges and Optimization

-

Regioselectivity : Pyrimidine’s planarity requires precise control to avoid off-target substitution .

-

Yield : Solvent-free methods or microwave irradiation improve efficiency (e.g., 80–90% yield under MWI) .

Patent and Literature Precedents

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key structural analogues differ in the substituents attached to the piperazine nitrogen. These modifications significantly influence physicochemical properties and bioactivity:

- Ethyl vs. For example, YPC-21817 (ethyl) may exhibit better tissue penetration than YPC-21440 (methyl) in kinase inhibition .

- Aryl vs. Alkyl : Compounds with aryl substituents (e.g., phenyl in ) show higher melting points (219–221°C) due to increased rigidity and π-π stacking, which may reduce solubility compared to alkylated analogues .

Heterocyclic Core Modifications

Variations in the core structure alter electronic properties and binding affinity:

- Pyrimidine vs. Triazolo/Triazolo-pyrimidine : The triazolo-pyrimidine core in H15 introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may enhance receptor binding .

- Thiazolo-pyrimidine : The sulfur atom in ’s compounds could influence redox properties and metabolic stability .

Melting Points and Solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.